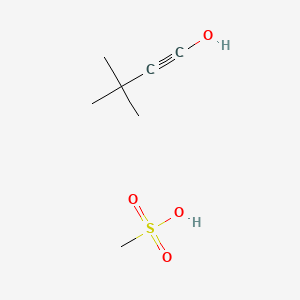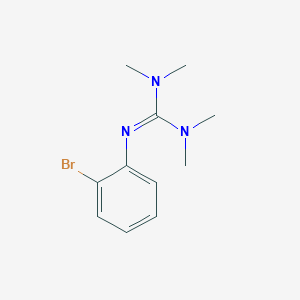![molecular formula C26H31N B14328605 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile CAS No. 96660-36-5](/img/structure/B14328605.png)
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes a cyclohexyl group, phenyl groups, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-pentylcyclohexylbenzene with a suitable reagent to introduce the nitrile group. This process may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism by which 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can participate in various chemical reactions, while the phenyl and cyclohexyl groups can influence the compound’s physical properties and interactions with other molecules. These interactions can affect pathways related to cell signaling, enzyme activity, and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enoate
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
Uniqueness
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups and structural features. The presence of the nitrile group, along with the cyclohexyl and phenyl groups, gives it distinct chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
96660-36-5 |
|---|---|
Molecular Formula |
C26H31N |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
3-[4-[4-(4-pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C26H31N/c1-2-3-4-6-21-8-12-23(13-9-21)25-16-18-26(19-17-25)24-14-10-22(11-15-24)7-5-20-27/h5,7,10-11,14-19,21,23H,2-4,6,8-9,12-13H2,1H3 |
InChI Key |
AFRNGUACLGALAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
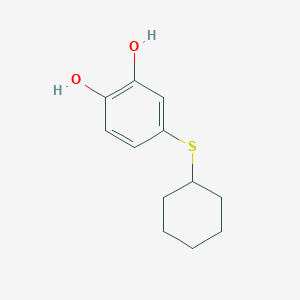
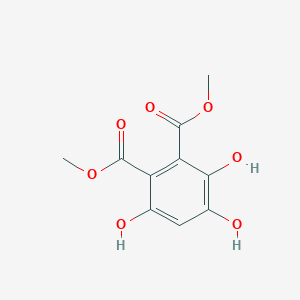
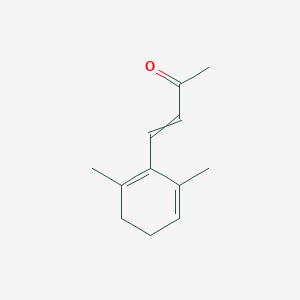
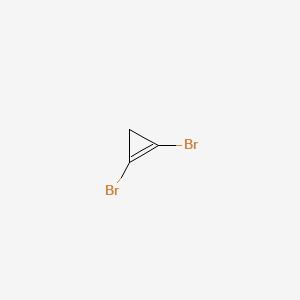

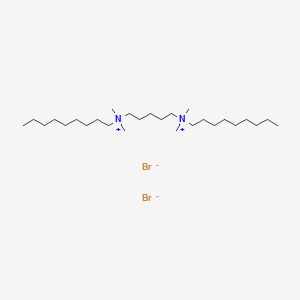


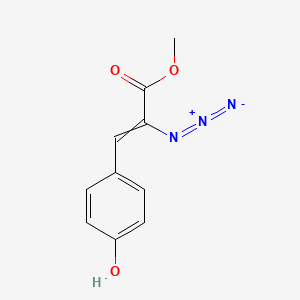
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)

